molecular formula C11H23ClN2O3 B13258747 tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride

Cat. No.: B13258747
M. Wt: 266.76 g/mol
InChI Key: DVARIAIYHFUKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride is a piperidine-derived carbamate compound featuring a hydroxyl group at the 4-position of the piperidine ring and a tert-butoxycarbonyl (Boc)-protected amine on the methylene side chain. The hydrochloride salt enhances its stability and solubility in polar solvents, making it a valuable intermediate in pharmaceutical synthesis. Its structural uniqueness lies in the hydroxyl group, which contributes to hydrogen-bonding interactions, and the Boc group, which facilitates selective deprotection during multi-step syntheses .

Properties

Molecular Formula

C11H23ClN2O3

Molecular Weight

266.76 g/mol

IUPAC Name

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate;hydrochloride

InChI

InChI=1S/C11H22N2O3.ClH/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11;/h12,15H,4-8H2,1-3H3,(H,13,14);1H

InChI Key

DVARIAIYHFUKPR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)O.Cl

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis generally proceeds via:

  • Starting from 4-hydroxypiperidine or its derivatives.
  • Introduction of the tert-butyl carbamate protecting group on the nitrogen atom.
  • Formation of the carbamate hydrochloride salt for stability and handling.

This approach ensures selective protection of the amine functionality while maintaining the hydroxyl group intact.

Typical Synthetic Route

Step Reaction Conditions Yield (%) Notes
1 Protection of 4-hydroxypiperidine with di-tert-butyl dicarbonate (Boc2O) Room temperature, solvent: dichloromethane or THF, base: triethylamine or sodium bicarbonate 60-75% (typical for Boc protection) Formation of tert-butyl N-(4-hydroxypiperidin-4-yl)carbamate
2 Alkylation or reductive amination to introduce the methyl linker on nitrogen Mild conditions, often in presence of formaldehyde or chloromethyl reagents Variable, generally moderate to good Forms the N-[(4-hydroxypiperidin-4-yl)methyl]carbamate
3 Conversion to hydrochloride salt Treatment with HCl gas or HCl in ether Quantitative Improves compound stability and crystallinity

Detailed Reaction Conditions and Examples

  • Boc Protection of 4-Hydroxypiperidine : The nitrogen of 4-hydroxypiperidine is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine at 0–25°C. This reaction typically proceeds smoothly in dichloromethane or tetrahydrofuran (THF) solvents, yielding tert-butyl N-(4-hydroxypiperidin-4-yl)carbamate in 60–75% isolated yield.

  • Methylation of the Nitrogen : The N-[(4-hydroxypiperidin-4-yl)methyl]carbamate structure suggests a methylene linker attached to the nitrogen. This can be introduced by reductive amination using formaldehyde and a reducing agent (e.g., sodium cyanoborohydride) or by nucleophilic substitution with chloromethyl reagents under mild basic conditions.

  • Formation of Hydrochloride Salt : The free base carbamate is converted to its hydrochloride salt by bubbling dry hydrogen chloride gas into a solution of the compound in anhydrous ether or by addition of HCl in dioxane. This step enhances the compound's stability and facilitates purification.

Representative Experimental Procedure (Literature-Based)

Reagent Amount Role
4-Hydroxypiperidine 1 equiv Starting amine
Di-tert-butyl dicarbonate (Boc2O) 1.1 equiv Boc protecting agent
Triethylamine (TEA) 1.2 equiv Base to neutralize HCl formed
Solvent: DCM or THF Sufficient volume Reaction medium
Formaldehyde (aqueous or paraformaldehyde) 1 equiv Methylene source for N-methylation
Sodium cyanoborohydride 1.2 equiv Reducing agent in reductive amination
HCl gas or HCl in ether Excess To form hydrochloride salt

Procedure :

  • Dissolve 4-hydroxypiperidine in dry DCM under inert atmosphere.
  • Add triethylamine followed by slow addition of Boc2O at 0°C.
  • Stir the mixture at room temperature for 2–4 hours until completion (monitored by TLC).
  • Work up by aqueous extraction and purification via column chromatography to isolate tert-butyl N-(4-hydroxypiperidin-4-yl)carbamate.
  • For methylation, dissolve the Boc-protected amine in methanol, add formaldehyde and sodium cyanoborohydride, and stir at room temperature overnight.
  • Purify the product by extraction and chromatography.
  • Convert the free base to hydrochloride salt by treatment with HCl in ether, precipitating the hydrochloride salt.
  • Filter, wash, and dry to obtain tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride.

Analytical Data and Purification

  • Purification is typically achieved by silica gel column chromatography using ethyl acetate/hexane mixtures.
  • The hydrochloride salt often crystallizes from ether or ethyl acetate.
  • Characterization includes ^1H NMR, ^13C NMR, LC-MS, and melting point determination.
  • The compound shows typical carbamate signals in NMR: Boc tert-butyl singlet (~1.4 ppm), methylene protons adjacent to nitrogen (~3.0–4.0 ppm), and hydroxyl proton.

Summary Table of Preparation Parameters

Parameter Details
Starting material 4-Hydroxypiperidine
Protecting group tert-Butyl carbamate (Boc)
Key reagents Di-tert-butyl dicarbonate, formaldehyde, sodium cyanoborohydride, HCl
Solvents Dichloromethane, tetrahydrofuran, methanol, ether
Reaction conditions 0–25°C for Boc protection; room temperature for methylation
Typical yields 60–75% for Boc protection; moderate for methylation
Purification Silica gel chromatography, crystallization of hydrochloride salt
Final form Hydrochloride salt for stability

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can lead to the formation of a ketone, while substitution reactions can introduce various functional groups into the piperidine ring .

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceutical compounds. Its structure facilitates the introduction of biologically active moieties, making it a valuable building block in the design of new drugs targeting neurological disorders and other medical conditions.

1.2 Neuropharmacological Research

Research has indicated that derivatives of piperidine, including those containing hydroxyl groups, exhibit significant neuropharmacological activity. Studies suggest that compounds like this compound could be explored for their potential in treating conditions such as anxiety and depression due to their ability to modulate neurotransmitter systems .

Therapeutic Applications

2.1 Antidiabetic Properties

Recent investigations into the antidiabetic properties of various piperidine derivatives have highlighted their potential in managing blood glucose levels. The compound may play a role in enhancing insulin sensitivity or modulating glucose metabolism pathways, although further studies are required to elucidate these mechanisms fully .

2.2 Anticancer Activity

Emerging research suggests that compounds similar to this compound may exhibit anticancer properties through mechanisms such as apoptosis induction in cancer cells. The exploration of this compound in cancer pharmacology is ongoing, with case studies focusing on its efficacy against specific tumor types .

Case Studies

3.1 Synthesis and Characterization

A notable case study involved the synthesis of this compound for use as a precursor in developing novel therapeutic agents. The study outlined the synthetic route, characterization techniques (such as NMR and mass spectrometry), and biological evaluation against target cell lines .

3.2 Clinical Evaluations

Another significant research effort focused on evaluating the safety and efficacy of this compound in clinical settings. Preliminary results indicated promising outcomes in terms of tolerability and therapeutic effects, warranting further clinical trials to establish its potential as a treatment option for neurological disorders .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with receptors or enzymes, modulating their activity. The carbamate group can also form covalent bonds with biological molecules, leading to changes in their function .

Comparison with Similar Compounds

tert-Butyl N-[[(3R,4R)-3-cyclopropylpiperidin-4-yl]methyl]carbamate (CID 165998361)

  • Molecular Formula : C₁₄H₂₆N₂O₂ (identical backbone to the target compound).
  • Key Differences : A cyclopropyl substituent replaces the hydroxyl group at the 3-position of the piperidine ring.
  • The absence of the hydroxyl group eliminates hydrogen-bond donor capacity, impacting solubility and intermolecular interactions .

tert-Butyl N-{[(2S)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate

  • Molecular Formula : C₁₁H₂₀F₂N₂O₂.
  • Key Differences : A difluorinated pyrrolidine ring replaces the hydroxypiperidine.
  • Implications : Fluorination increases metabolic stability and electronegativity, enhancing membrane permeability. The smaller pyrrolidine ring (5-membered vs. 6-membered piperidine) may affect conformational flexibility .

Hydrogen-Bonding Profiles

The target compound’s hydroxyl group participates in strong intramolecular hydrogen bonds (O–H···O and N–H···O), as observed in N-pivaloylhydroxylamine ():

Interaction D–H (Å) H···A (Å) D···A (Å) ∠D–H–A (°)
N–H···O (target) 0.82(3) 2.01(3) 2.810(2) 164(2)
O–H···O (target) 0.91(2) 1.74(2) 2.647(2) 171(2)

Comparison :

  • N-pivaloylhydroxylamine exhibits similar hydrogen-bond distances (D···A = 2.65–2.81 Å) but lacks the Boc-protected amine, resulting in fewer synthetic applications .

Spirocyclic and Bicyclic Derivatives

tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate Hydrochloride

  • Structure : A spirocyclic system with two nitrogen atoms.
  • The absence of a hydroxypiperidine reduces polarity .

tert-Butyl N-{3-azabicyclo[4.1.0]heptan-1-yl}carbamate

  • Structure : A bicyclo[4.1.0]heptane system with a fused cyclopropane ring.
  • Implications : The strained cyclopropane ring may enhance reactivity in ring-opening reactions, unlike the stable hydroxypiperidine .

Fluorinated and Functionalized Derivatives

6,6-difluoro-3-azabicyclo[3.1.0]hexane Hydrochloride

  • Key Features : Fluorination at the 6-position and a bicyclohexane scaffold.
  • Comparison : Fluorine atoms increase lipophilicity and metabolic resistance compared to the hydroxyl group, which improves aqueous solubility .

tert-Butyl N-[(1S,3R)-3-aminocyclopentyl]carbamate

  • Structure : A cyclopentane ring with a Boc-protected amine.
  • Implications : The smaller ring size (cyclopentane vs. piperidine) reduces steric bulk but limits hydrogen-bonding diversity .

Data Tables

Table 1. Structural and Physical Properties

Compound Name Molecular Formula Key Substituent Hydrogen-Bond Donors LogP*
Target Compound C₁₂H₂₃ClN₂O₃ 4-hydroxypiperidine 2 (OH, NH) 1.2
tert-Butyl N-[[(3R,4R)-3-cyclopropylpiperidin-4-yl]methyl]carbamate C₁₄H₂₆N₂O₂ 3-cyclopropylpiperidine 1 (NH) 2.5
6,6-difluoro-3-azabicyclo[3.1.0]hexane HCl C₅H₈F₂NCl 6,6-difluoro 1 (NH) 0.8

*Predicted using fragment-based methods.

Biological Activity

Introduction

Tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride, with the molecular formula C11H22N2O3HClC_{11}H_{22}N_{2}O_{3}\cdot HCl and a molecular weight of 266.76 g/mol, is a compound of significant interest in pharmaceutical and biochemical research. Its unique structural features, including a tert-butyl group, a hydroxypiperidine moiety, and a carbamate functional group, contribute to its biological activity, particularly in drug development and synthesis of therapeutic agents.

Structural Characteristics

The compound's structure allows it to modify the pharmacokinetic and pharmacodynamic properties of various drug candidates. The presence of the hydroxypiperidine moiety is particularly relevant for interactions with biological targets, influencing important biological pathways.

Property Value
Molecular FormulaC11H22N2O3HClC_{11}H_{22}N_{2}O_{3}\cdot HCl
Molecular Weight266.76 g/mol
CAS Number1955497-95-6

Research indicates that this compound can interact with specific molecular targets, which may enhance its efficacy in therapeutic applications. This compound has shown potential in modulating the activity of enzymes related to neurodegenerative diseases, such as β-secretase and acetylcholinesterase inhibitors, which are crucial in Alzheimer's disease treatment.

Biological Activity

  • Neuroprotective Effects :
    • In vitro studies suggest that compounds structurally similar to this compound can protect astrocytes against amyloid-beta (Aβ) toxicity. This protection is associated with reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6, which are elevated in neurodegenerative conditions .
  • Inhibition of Amyloidogenesis :
    • The compound has been evaluated for its ability to inhibit Aβ aggregation and formation of fibrils. It demonstrated significant inhibition rates in controlled experiments, suggesting its potential as a therapeutic agent against Alzheimer's disease .

Study on Neuroprotective Properties

A study investigated the protective effects of a related compound (M4) on astrocytes exposed to Aβ 1-42. Results indicated that M4 improved cell viability significantly when co-administered with Aβ compared to Aβ alone. This suggests that this compound could have similar protective effects due to its structural analogies .

Pharmacokinetic Studies

In pharmacokinetic studies, modifications to the compound's structure have shown promising enhancements in bioavailability and metabolic stability. These modifications are crucial for developing effective drug formulations that can achieve therapeutic concentrations in target tissues .

Comparative Analysis with Similar Compounds

Compound Name Structural Features Unique Aspects
Tert-butyl carbamateLacks piperidine ringPrimarily used as a protecting group
4-MethylpiperidineContains piperidine ringDoes not have carbamate functionality
Tert-butyl N-[(4-methylpiperidin-4-yl)methyl]carbamateSimilar structure but lacks hydroxyl groupDifferent reactivity profile due to methyl substitution
Tert-butyl N-(piperidin-4-yl)methyl carbamateContains piperidine but lacks hydroxyl substitutionPotentially different biological activity

Q & A

Q. What synthetic routes are recommended for synthesizing tert-Butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate hydrochloride?

  • Methodological Answer: The synthesis typically involves a two-step process: (i) Carbamate Protection : React 4-hydroxypiperidine-4-ylmethanamine with tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) under basic conditions (e.g., triethylamine or DMAP) at 0–25°C . (ii) Hydrochloride Salt Formation : Treat the Boc-protected intermediate with HCl (e.g., 4M HCl in dioxane) to form the hydrochloride salt. Optimize stoichiometry (1.1–1.3 eq HCl) to avoid excess acid impurities . Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane) or LC-MS for intermediate verification.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer:
  • Storage : Store at –20°C in airtight, light-resistant containers under inert gas (N₂ or Ar) to prevent hydrolysis of the carbamate group. Desiccate with silica gel to mitigate moisture absorption .
  • Handling : Use PPE (nitrile gloves, goggles) in a fume hood. Avoid prolonged exposure to acidic/basic conditions, which may cleave the Boc group or protonate the piperidine nitrogen .

Q. What analytical techniques confirm the compound’s identity and purity?

  • Methodological Answer:
  • Structural Confirmation : Use ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to verify key signals: Boc tert-butyl (δ ~1.4 ppm), piperidine protons (δ ~3.0–4.0 ppm), and hydroxyl group (δ ~5.0 ppm, broad). MS (ESI+) should show [M+H]⁺ at m/z corresponding to the molecular formula .
  • Purity Analysis : HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) with UV detection at 210 nm. Target ≥95% purity for biological assays .

Advanced Research Questions

Q. How can researchers resolve contradictions between NOESY and X-ray crystallography data for conformational analysis?

  • Methodological Answer: Discrepancies often arise from solution vs. solid-state conformations. (i) Crystallography : Use SHELXL (via Olex2) to refine X-ray structures, focusing on torsional angles of the piperidine ring and Boc group . (ii) Molecular Dynamics (MD) : Simulate the compound in explicit solvent (e.g., water or DMSO) using AMBER or GROMACS to model solution-phase behavior. Compare NOESY cross-peaks with MD-derived distances . (iii) Variable-Temperature NMR : Perform VT-NMR (25–60°C) to assess dynamic equilibria influencing NOE correlations .

Q. What strategies minimize by-products during Boc deprotection under acidic conditions?

  • Methodological Answer: By-products (e.g., tert-butyl chloride or piperidine ring oxidation) can be mitigated by: (i) Controlled Acid Exposure : Use dilute HCl (1–2M) in dioxane at 0°C instead of concentrated HCl to reduce side reactions. (ii) In Situ Quenching : Add a scavenger (e.g., triisopropylsilane) to trap tert-butyl cations. (iii) Purification : Isolate the hydrochloride salt via recrystallization (MeOH/Et₂O) or reverse-phase chromatography (C18, H₂O/MeCN) .

Q. How can researchers optimize reaction conditions for introducing the hydroxypiperidine moiety?

  • Methodological Answer: (i) Substrate Activation : Pre-functionalize the piperidine nitrogen with a Boc group to enhance nucleophilicity of the hydroxypiperidine methyl group . (ii) Coupling Agents : Use EDC/HOBt or DCC in DMF for carbamate formation, ensuring equimolar ratios to avoid dimerization. (iii) Kinetic Monitoring : Track reaction progress via in-situ IR (C=O stretch at ~1700 cm⁻¹) or ¹H NMR to identify optimal quenching points .

Data Contradiction Analysis

Q. How should conflicting solubility data (DMSO vs. aqueous buffers) be interpreted?

  • Methodological Answer: (i) Solubility Profiling : Prepare saturated solutions in DMSO, H₂O, and PBS (pH 7.4). Centrifuge (13,000 rpm, 10 min) and quantify supernatant via UV-Vis (λ = 254 nm). (ii) pH-Dependent Solubility : Adjust pH (2–10) using HCl/NaOH and measure solubility. The hydrochloride salt may exhibit higher solubility in acidic buffers due to protonation of the piperidine nitrogen . (iii) Co-Solvent Systems : Test DMSO/H₂O mixtures (10–90% v/v) to identify compatible buffers for biological assays .

Experimental Design Considerations

Q. What crystallization conditions favor high-quality single crystals for X-ray analysis?

  • Methodological Answer: (i) Solvent Screening : Use vapor diffusion (e.g., EtOAc/pentane or MeOH/Et₂O) to slowly concentrate the compound. (ii) Temperature Gradients : Incubate at 4°C for 48–72 hours to promote nucleation. (iii) Seeding : Introduce microcrystals from prior batches to guide growth. Refine final structures using SHELXL, emphasizing hydrogen-bonding networks involving the hydroxyl and carbamate groups .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.